Linker Length (Carbon Count) Within Optimal PROTAC Range
The linker length of Benzyl-PEG2-ethoxyethane-PEG2, measured as 19 carbon atoms, lies within the empirically determined optimal window of 12–20 carbons for maximal PROTAC degradation efficiency [REFS-1, REFS-2]. In contrast, the shorter analog Benzyl‑PEG2‑ethanol contains only 13 carbon atoms (sub‑optimal range), while the Boc‑protected variant Boc‑PEG2‑ethoxyethane‑PEG2‑benzyl extends to 25 carbon atoms (exceeding the optimal range).
| Evidence Dimension | Carbon atom count (backbone length) |
|---|---|
| Target Compound Data | 19 carbon atoms |
| Comparator Or Baseline | Benzyl-PEG2-ethanol (13 carbons); Boc-PEG2-ethoxyethane-PEG2-benzyl (25 carbons) |
| Quantified Difference | Target: within 12–20 optimal range; Comparators: 6 carbons shorter and 6 carbons longer, respectively |
| Conditions | Chemical structure analysis; optimal length derived from systematic PROTAC SAR reviews |
Why This Matters
Linker length outside the 12–20 carbon range correlates with reduced ternary complex stability and attenuated degradation potency, making the target compound a more reliable starting point for PROTAC development.
- [1] GLPBIO. PROTAC Linker Technical Overview. Accessed April 2026. View Source
